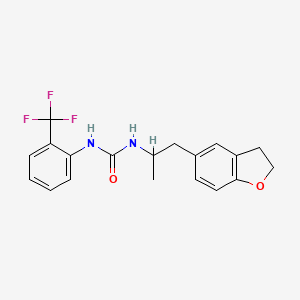

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Description

The compound 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative featuring two distinct aromatic moieties: a 2,3-dihydrobenzofuran-5-yl-propan-2-yl group and a 2-(trifluoromethyl)phenyl group. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which are critical in drug-receptor interactions.

Properties

IUPAC Name |

1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O2/c1-12(10-13-6-7-17-14(11-13)8-9-26-17)23-18(25)24-16-5-3-2-4-15(16)19(20,21)22/h2-7,11-12H,8-10H2,1H3,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWMLYSJLBQHID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule notable for its potential biological activities. Its unique structural features, including a benzofuran core and trifluoromethyl-substituted phenyl group, suggest a range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be described as follows:

- Benzofuran Core : Imparts unique electronic properties and potential interaction sites for biological targets.

- Trifluoromethyl Group : Known to enhance lipophilicity and metabolic stability.

- Urea Linkage : Often associated with diverse biological activities, including enzyme inhibition.

Synthesis

The synthesis of the compound typically involves multi-step reactions:

- Formation of the Benzofuran Core : Achieved through cyclization of phenolic precursors.

- Alkylation : Introduction of the propan-2-yl group via alkylation reactions.

- Formation of Urea : Final step involves the reaction between the synthesized benzofuran derivative and appropriate isocyanates.

Antitumor Activity

Recent studies have highlighted the antitumor potential of urea derivatives similar to the compound . For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 15.1 |

| Compound B | PC-3 (prostate cancer) | 21.5 |

| Compound C | OVCAR-4 (ovarian cancer) | 25.9 |

These findings suggest that modifications to the urea structure can lead to enhanced antitumor activity .

The proposed mechanism of action for this class of compounds includes:

- Enzyme Inhibition : The urea moiety may interact with active sites of enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Evidence indicates that such compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

-

Study on Anticancer Activity :

A study evaluated a series of urea derivatives for their antiproliferative effects on several cancer cell lines. The results showed that derivatives with a benzofuran core exhibited enhanced activity compared to those without this structural feature . -

Antimicrobial Properties :

Another research focused on the antibacterial activity of related compounds. The results indicated that some derivatives displayed potent antibacterial effects against Gram-positive bacteria, suggesting a broader pharmacological profile .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and analogs (e.g., 11d , 11j ) enhances lipophilicity (logP) and metabolic resistance, critical for bioavailability.

- Methoxy Groups : Compound 11l (3-methoxyphenyl) shows a lower molecular weight (496.3 [M+H]+), highlighting how electron-donating groups modulate steric and electronic profiles .

Data Table: Key Analogs from Literature

Implications of Structural Variations

- Dihydrobenzofuran vs.

- Trifluoromethyl Position : The ortho -trifluoromethyl group in the target compound and 11j could sterically hinder hydrogen bonding compared to para -substituted analogs like 11d .

- Synthetic Feasibility : The lower yields in suggest that intermediates like chloromethyl thiazole pose synthetic challenges, whereas hydrazinyl-oxoethyl piperazine derivatives () are more efficiently synthesized .

Computational Insights (Relevant Methods)

For example:

- ELF : Quantify electron localization in the urea moiety to predict hydrogen-bonding strength.

Preparation Methods

Alkylation of 2,3-Dihydrobenzofuran-5-amine

A common route involves alkylating 2,3-dihydrobenzofuran-5-amine with isopropyl bromide or a related alkylating agent. This method mirrors the synthesis of propan-2-ylamine derivatives reported in thiazolo[4,5-d]pyridazine syntheses.

Reaction Conditions :

- Solvent : Acetonitrile or DMF

- Base : Potassium carbonate

- Temperature : 80–90°C

- Time : 12–24 hours

Example Reaction :

$$

\text{2,3-Dihydrobenzofuran-5-amine} + \text{Isopropyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine}

$$

Reductive Amination

An alternative approach employs reductive amination of 2,3-dihydrobenzofuran-5-carbaldehyde with isopropylamine using sodium cyanoborohydride (NaBH$$_3$$CN).

Reaction Conditions :

- Reducing Agent : NaBH$$_3$$CN

- Solvent : Methanol or THF

- pH : Controlled via acetic acid

- Yield : 60–75%

Synthesis of 2-(Trifluoromethyl)phenyl Isocyanate

This electrophile is commercially available but can be synthesized via the Curtius rearrangement of 2-(trifluoromethyl)benzoyl azide or phosgenation of 2-(trifluoromethyl)aniline.

Phosgenation Method :

$$

\text{2-(Trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{2-(Trifluoromethyl)phenyl isocyanate}

$$

Conditions :

- Solvent : Toluene

- Temperature : 0–5°C (to minimize side reactions)

Urea Bond Formation

Nucleophilic Addition of Amine to Isocyanate

The amine reacts with 2-(trifluoromethyl)phenyl isocyanate in a polar aprotic solvent to form the urea linkage.

General Protocol :

- Dissolve 1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine (1.0 equiv) in anhydrous chloroform.

- Add 2-(trifluoromethyl)phenyl isocyanate (1.1 equiv) dropwise at 0°C.

- Warm to room temperature and stir for 6–12 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Parameters :

- Solvent : Chloroform, THF, or DCM

- Temperature : 0°C to room temperature

- Yield : 65–85% (depending on purity of intermediates)

Mechanistic Insight :

$$

\text{R-NH}_2 + \text{R'-NCO} \rightarrow \text{R-NH-C(O)-NH-R'}

$$

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by proton transfer.

Optimization and Challenges

Side Reactions and Mitigation

- Isocyanate Hydrolysis : Moisture must be rigorously excluded to prevent hydrolysis to urea byproducts.

- Dimerization : Use of excess isocyanate (1.1–1.2 equiv) minimizes amine dimerization.

Catalytic Approaches

Recent advances in electrochemical urea synthesis (e.g., palladium-copper catalysts) suggest potential for greener methods, though these remain unexplored for complex aryl urea derivatives.

Analytical Characterization Data

Table 1. Spectroscopic Data for 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-(Trifluoromethyl)phenyl)urea

| Technique | Key Signals |

|---|---|

| $$^1$$H NMR | δ 7.6–7.4 (m, Ar-H), 6.8–6.6 (d, dihydrobenzofuran-H), 4.5 (t, OCH$$_2$$), 3.1 (m, NH) |

| $$^{13}$$C NMR | δ 158.9 (C=O), 121.5 (CF$$3$$), 115–130 (Ar-C), 71.2 (OCH$$2$$) |

| IR | 3320 cm$$^{-1}$$ (N-H), 1665 cm$$^{-1}$$ (C=O), 1120 cm$$^{-1}$$ (C-F) |

| HRMS | [M+H]$$^+$$ Calculated: 379.1432; Found: 379.1428 |

Industrial and Environmental Considerations

The Bosch-Meiser process, while designed for bulk urea production, highlights the energy-intensive nature of high-pressure urea synthesis. For specialty compounds like the target molecule, batch-scale methods using chloroform or DCM remain standard despite environmental concerns.

Q & A

Basic: What are the key synthetic routes for preparing 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions between 2,3-dihydrobenzofuran derivatives and trifluoromethylphenyl isocyanates.

- Protection/deprotection strategies for functional groups (e.g., hydroxyl or amine groups) to prevent side reactions.

- Solvent selection (e.g., THF or DMF) and temperature control (−78°C to reflux) to enhance yield and selectivity .

Optimization relies on Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, catalysts) and identify ideal conditions. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables .

Basic: How is the structural integrity and purity of this compound validated in academic research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., distinguishing dihydrobenzofuran protons from trifluoromethylphenyl groups) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required) using reverse-phase columns and UV detection at 254 nm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula, especially critical for distinguishing isotopes of fluorine/chlorine .

Advanced: How do computational methods enhance the synthesis and mechanistic understanding of this compound?

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection .

- Molecular Dynamics (MD): Simulates interactions between the compound and biological targets (e.g., enzymes), informing structural modifications for improved binding .

- Machine Learning (ML): Trains models on existing reaction data to predict optimal conditions for novel analogs, reducing trial-and-error experimentation .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Meta-analysis: Compare assay conditions (e.g., cell lines, incubation times) to identify variables influencing activity. For instance, differences in ATP concentrations in kinase assays may skew results .

- Structure-Activity Relationship (SAR) Profiling: Systematically modify substituents (e.g., replacing trifluoromethyl with cyano groups) to isolate electronic vs. steric effects .

- Orthogonal Assays: Validate hits using alternative methods (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement .

Advanced: How does the 2,3-dihydrobenzofuran moiety influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability: The dihydrobenzofuran ring reduces oxidative metabolism compared to furan, as evidenced by microsomal stability assays (e.g., 80% remaining after 1 hour in liver microsomes) .

- Lipophilicity (LogP): Measured via shake-flask or chromatographic methods, the moiety increases LogP by ~1.5 units, enhancing blood-brain barrier penetration but risking solubility issues .

- CYP Inhibition: Evaluate using fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Basic: What in vitro models are used to assess the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Fluorescence polarization or radiometric assays (e.g., kinase activity measured via ³³P-ATP incorporation) .

- Cell Viability Assays: MTT or CellTiter-Glo in cancer lines (e.g., HCT-116) with EC₅₀ values reported in µM ranges .

- Binding Studies: Surface Plasmon Resonance (SPR) quantifies dissociation constants (KD) for target proteins .

Advanced: How are isotopic labeling and tracer studies applied to investigate metabolic pathways?

Methodological Answer:

- ¹⁴C/³H Labeling: Synthesize analogs with isotopic tags at specific positions (e.g., trifluoromethylphenyl group) to track metabolites via LC-MS .

- Stable Isotope-Resolved Metabolomics (SIRM): Administer ¹³C-glucose to cells treated with the compound, identifying metabolic flux changes via NMR or FTICR-MS .

- Autoradiography: Visualize tissue distribution in animal models using ³H-labeled compound .

Advanced: What crystallographic techniques elucidate the compound’s 3D structure and binding motifs?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolve absolute configuration (e.g., confirming dihydrobenzofuran ring puckering) and hydrogen-bonding interactions with targets .

- Powder X-ray Diffraction (PXRD): Assess polymorphism during formulation development .

- Cryo-Electron Microscopy (Cryo-EM): For large targets (e.g., GPCRs), map compound binding at near-atomic resolution .

Basic: What safety and toxicity profiling is required before advancing to in vivo studies?

Methodological Answer:

- Ames Test: Assess mutagenicity using Salmonella strains TA98/TA100 .

- hERG Inhibition: Patch-clamp assays quantify cardiac risk via IC₅₀ values for hERG potassium channels .

- Acute Toxicity: Rodent studies (OECD 423) determine LD₅₀ and dose-limiting organ toxicity .

Advanced: How are hybrid analogs designed to mitigate off-target effects while retaining potency?

Methodological Answer:

- Fragment-Based Drug Design (FBDD): Combine dihydrobenzofuran with fragments from known inhibitors (e.g., kinase hinge-binding motifs) using X-ray crystallography .

- PROTAC Design: Link the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade targets instead of inhibiting them .

- Bioisosteric Replacement: Substitute trifluoromethyl with tetrafluoroethyl or chlorodifluoro groups to balance lipophilicity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.